molecular formula C39H42N2O14 B1670907 Doxorubicin-SMCC

Doxorubicin-SMCC

Cat. No.: B1670907
M. Wt: 762.8 g/mol
InChI Key: OTQOQHVWNBKSGU-SAJDXUNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Doxorubicin-SMCC is a conjugate compound used in the development of antibody-drug conjugates (ADCs). It combines doxorubicin, a well-known chemotherapeutic agent, with succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a bifunctional linker. This conjugation allows for targeted delivery of the cytotoxic drug to specific cancer cells, minimizing systemic exposure and reducing toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Doxorubicin-SMCC involves the conjugation of doxorubicin to SMCC. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification and analysis .

Chemical Reactions Analysis

Types of Reactions: Doxorubicin-SMCC undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Doxorubicin-SMCC has a wide range of scientific research applications, including:

    Chemistry: Used in the development of ADCs for targeted drug delivery.

    Biology: Studied for its interactions with cellular components and its effects on cell proliferation.

    Medicine: Employed in cancer therapy to deliver doxorubicin specifically to cancer cells, reducing systemic toxicity.

    Industry: Utilized in the production of ADCs for clinical use

Mechanism of Action

Doxorubicin-SMCC exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Uniqueness: Doxorubicin-SMCC is unique due to its specific linker (SMCC) that provides stability and targeted delivery, reducing systemic toxicity compared to standalone doxorubicin. The conjugation with SMCC enhances the therapeutic index and allows for precise targeting of cancer cells .

Properties

IUPAC Name

4-[(2,5-dioxopyrrol-1-yl)methyl]-N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H42N2O14/c1-17-33(46)22(40-38(51)19-8-6-18(7-9-19)15-41-26(44)10-11-27(41)45)12-28(54-17)55-24-14-39(52,25(43)16-42)13-21-30(24)37(50)32-31(35(21)48)34(47)20-4-3-5-23(53-2)29(20)36(32)49/h3-5,10-11,17-19,22,24,28,33,42,46,48,50,52H,6-9,12-16H2,1-2H3,(H,40,51)/t17-,18?,19?,22-,24-,28-,33+,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQOQHVWNBKSGU-SAJDXUNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C6CCC(CC6)CN7C(=O)C=CC7=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C6CCC(CC6)CN7C(=O)C=CC7=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H42N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

762.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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